molecular formula C8H7Br2Cl B2892230 4-Bromo-1-(1-bromoethyl)-2-chlorobenzene CAS No. 1545325-03-8

4-Bromo-1-(1-bromoethyl)-2-chlorobenzene

Cat. No.: B2892230
CAS No.: 1545325-03-8
M. Wt: 298.4
InChI Key: WURODJWWURNUTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-(1-bromoethyl)-2-chlorobenzene is an organic compound characterized by the presence of bromine and chlorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(1-bromoethyl)-2-chlorobenzene typically involves the bromination of 1-(1-bromoethyl)-2-chlorobenzene. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(1-bromoethyl)-2-chlorobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: 1-(1-hydroxyethyl)-2-chlorobenzene or 1-(1-aminoethyl)-2-chlorobenzene.

    Reduction: 1-ethyl-2-chlorobenzene.

    Oxidation: 2-chlorobenzoic acid.

Scientific Research Applications

4-Bromo-1-(1-bromoethyl)-2-chlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its role as a ligand in biochemical assays.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(1-bromoethyl)-2-chlorobenzene involves its interaction with specific molecular targets. For example, in substitution reactions, the bromine atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. This involves the simultaneous attack of the nucleophile and departure of the leaving group, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(1-bromoethyl)-2-methylbenzene
  • 4-Bromo-1-(1-bromoethyl)-2-fluorobenzene
  • 4-Bromo-1-(1-bromoethyl)-2-nitrobenzene

Uniqueness

4-Bromo-1-(1-bromoethyl)-2-chlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring. This combination of substituents imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

4-bromo-1-(1-bromoethyl)-2-chlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2Cl/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURODJWWURNUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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